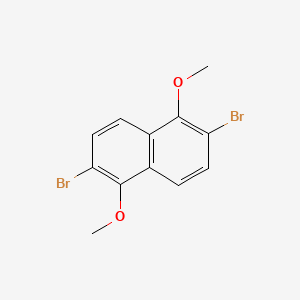

2,6-Dibromo-1,5-dimethoxynaphthalene

Overview

Description

2,6-Dibromo-1,5-dimethoxynaphthalene is an important material intermediate compound used as building blocks to construct small semiconductor molecules or polymers in organic photovoltaic, OLED, and OFET devices .

Synthesis Analysis

An efficient and selective two-step process for 2,6-Dibromo-1,5-dimethoxynaphthalene has been developed, starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol .Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-1,5-dimethoxynaphthalene is C12H10Br2O2 . The InChI code is 1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dibromo-1,5-dimethoxynaphthalene is 346.01 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass is 345.90271 g/mol and the monoisotopic mass is 343.90475 g/mol . The topological polar surface area is 18.5 Ų . The compound has a complexity of 213 .Scientific Research Applications

Synthesis and Characterization

- 2,6-Dibromo-1,5-dimethoxynaphthalene is synthesized from 2,6-dihydroxynaphthalene, using dimethyl sulfate as a methylation agent in an aqueous solution of sodium hydroxide. The resulting product is a white crystal with high purity and a specific melting point, indicating its potential for various chemical applications (W. Dong-sheng, 2004).

Interaction with Other Chemicals

- Studies have shown that 2,6-Dibromo-1,5-dimethoxynaphthalene can interact with other chemicals, forming complex structures. For instance, it can form charge-transfer complexes and exhibit interactions in solid-state structures, as evidenced in its co-crystallization with other compounds (Dennis D. Cao et al., 2014).

Vibrational Spectroscopy Studies

- The compound has been characterized using vibrational spectroscopy techniques like FT-IR and FT-Raman. These studies provide insights into the molecular structure and natural bond orbital analysis, crucial for understanding its chemical behavior (M. Kandasamy et al., 2015).

Role in Photoredox Catalysis

- In photoredox catalysis, 2,6-Dibromo-1,5-dimethoxynaphthalene is used in combination with other compounds for the dehalogenation of various halogenated compounds. This showcases its potential in facilitating light-promoted photocatalytic processes (Tapan Maji et al., 2011).

Safety And Hazards

The safety information available suggests that personal protective equipment/face protection should be worn when handling 2,6-Dibromo-1,5-dimethoxynaphthalene . Adequate ventilation should be ensured, and ingestion and inhalation should be avoided . Dust formation should be avoided, and the compound should not get in eyes, on skin, or on clothing .

properties

IUPAC Name |

2,6-dibromo-1,5-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIFUPVGQBTQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566089 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-1,5-dimethoxynaphthalene | |

CAS RN |

91394-96-6 | |

| Record name | 2,6-Dibromo-1,5-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)